
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid: is an organoboron compound that has gained significant attention in the field of organic chemistry. This compound is particularly notable for its role in Suzuki–Miyaura coupling reactions, which are widely used for the formation of carbon-carbon bonds. The presence of both a cyano group and a boronic acid moiety in its structure makes it a versatile intermediate in various synthetic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid typically involves the reaction of 3-bromobenzonitrile with bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, and requires a base such as potassium carbonate. The reaction mixture is heated to a temperature range of 80-100°C for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound follows similar synthetic routes but with optimizations for large-scale operations. Continuous flow reactors and automated systems are often employed to enhance efficiency and yield. The use of high-throughput screening methods allows for the rapid identification of optimal reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid can undergo oxidation reactions to form corresponding phenols.
Reduction: The cyano group in the compound can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The boronic acid moiety can participate in Suzuki–Miyaura coupling reactions, forming carbon-carbon bonds with various aryl or vinyl halides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a catalyst.
Reduction: Lithium aluminum hydride or other strong reducing agents.
Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Major Products:
Oxidation: Phenols.
Reduction: Amines.
Substitution: Biaryl compounds or other coupled products.
Applications De Recherche Scientifique
Chemistry: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is extensively used in organic synthesis, particularly in the formation of complex molecules through Suzuki–Miyaura coupling reactions. It serves as a building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.
Biology and Medicine: In medicinal chemistry, this compound is used to develop boron-containing drugs and drug delivery systems. Its ability to form stable complexes with biomolecules makes it a valuable tool in drug design and development.
Industry: The compound is used in the production of polymers and materials with unique properties. Its role in the synthesis of organic electronic materials and sensors is also noteworthy.
Mécanisme D'action
The mechanism of action of (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid in Suzuki–Miyaura coupling involves the formation of a palladium complex with the boronic acid moiety. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired carbon-carbon bond. The cyano group can also participate in various interactions, influencing the reactivity and selectivity of the compound in different reactions.
Comparaison Avec Des Composés Similaires
Phenylboronic acid: Lacks the cyano group, making it less versatile in certain reactions.
3-Cyanophenylboronic acid: Similar structure but without the isoindole moiety.
4-Bromophenylboronic acid: Contains a bromine atom instead of a cyano group.
Uniqueness: (3-(1-Cyano-2H-isoindol-2-yl)phenyl)boronic acid is unique due to the presence of both a cyano group and an isoindole moiety. This combination enhances its reactivity and allows for a broader range of applications compared to similar compounds.
Propriétés
Numéro CAS |
126050-29-1 |
|---|---|
Formule moléculaire |
C15H11BN2O2 |
Poids moléculaire |
262.07 g/mol |
Nom IUPAC |
[3-(1-cyanoisoindol-2-yl)phenyl]boronic acid |
InChI |
InChI=1S/C15H11BN2O2/c17-9-15-14-7-2-1-4-11(14)10-18(15)13-6-3-5-12(8-13)16(19)20/h1-8,10,19-20H |
Clé InChI |
HCAQNLILPRJLRZ-UHFFFAOYSA-N |
SMILES canonique |
B(C1=CC(=CC=C1)N2C=C3C=CC=CC3=C2C#N)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[2-(3,4-Dihydro-2H-1,5-benzodioxepin-7-YL)pyrrolidin-1-YL]-2-oxoethanol](/img/structure/B14143592.png)
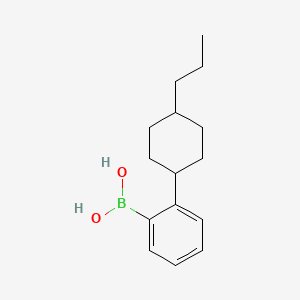
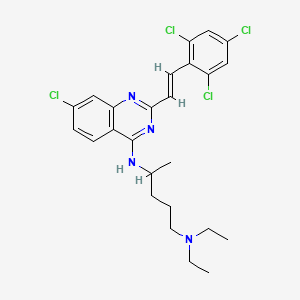
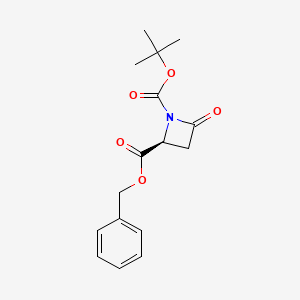

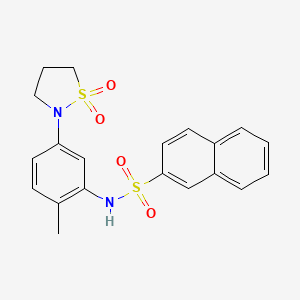
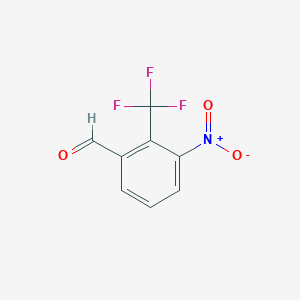
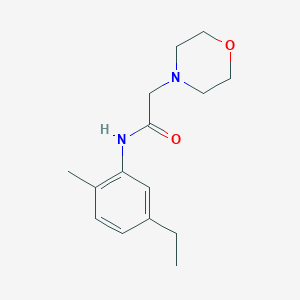
![2-[(2-Bromo-4-methoxyphenoxy)methyl]oxirane](/img/structure/B14143639.png)
![3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1-(2,4,6-trimethylphenyl)pyrrolidine-2,5-dione](/img/structure/B14143650.png)
![1-methyl-6-phenyl-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepin-4-amine](/img/structure/B14143653.png)
![1,2-Ethanediamine, N,N'-bis[1-(2-pyridinyl)ethylidene]-](/img/structure/B14143660.png)


